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3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline

Physicochemical Properties Drug-likeness Preclinical Candidate Selection

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a fully synthetic quinoline derivative with a molecular formula of C28H29N3O4S and a molecular weight of 503.62 g/mol. The compound features a 6,7-dimethoxy-substituted quinoline core, a benzenesulfonyl group at position 3, and a 4-benzylpiperazine moiety at position Structural and computed properties, including a predicted logP of 4.648 and a topological polar surface area (tPSA) of 73 Ų, are available in public cheminformatics databases.

Molecular Formula C28H29N3O4S
Molecular Weight 503.62
CAS No. 866871-58-1
Cat. No. B2451947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline
CAS866871-58-1
Molecular FormulaC28H29N3O4S
Molecular Weight503.62
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC
InChIInChI=1S/C28H29N3O4S/c1-34-25-17-23-24(18-26(25)35-2)29-19-27(36(32,33)22-11-7-4-8-12-22)28(23)31-15-13-30(14-16-31)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3
InChIKeyXPXJJUXISXJQAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (CAS 866871-58-1): Structural Baseline for Research Procurement


3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a fully synthetic quinoline derivative with a molecular formula of C28H29N3O4S and a molecular weight of 503.62 g/mol [1]. The compound features a 6,7-dimethoxy-substituted quinoline core, a benzenesulfonyl group at position 3, and a 4-benzylpiperazine moiety at position 4. Structural and computed properties, including a predicted logP of 4.648 and a topological polar surface area (tPSA) of 73 Ų, are available in public cheminformatics databases [1]. The compound falls within the broader chemical space claimed by quinoline sulfonyl derivative patents (e.g., WO2014134705A1), which describe such compounds as potential anticancer agents [2]. However, no peer-reviewed publication or public database (ChEMBL, PubChem BioAssay) currently reports quantitative biological activity data for this specific molecule [1].

Why Generic Substitution Fails for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (866871-58-1): Structural Uniqueness in the Quinoline Sulfonyl Series


Within the 3-benzenesulfonyl-6,7-dimethoxyquinoline scaffold, substitution at the 4-position is the primary source of structural differentiation. The 4-benzylpiperazine motif in 866871-58-1 is distinct from close analogs bearing 4-methylpiperazine (CAS not available), 4-ethylpiperazine (CAS 872200-27-6), or 4-(4-fluorophenyl)piperazine (CAS 895642-48-5) groups . This N-benzyl substitution increases lipophilicity and molecular volume relative to smaller N-alkyl analogs, which can alter target binding profiles, pharmacokinetic behavior, and off-target liability. Patent literature on 3-(phenylsulfonyl)quinoline 5-HT6 antagonists demonstrates that 4-position substituent identity strongly modulates receptor affinity, with Ki values spanning from 0.3 nM to >1000 nM depending on the nature of the 4-substituent [1]. Generic interchange among 4-substituted analogs is therefore not scientifically justified without matched comparative data for the specific assay system of interest.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (866871-58-1) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation of 866871-58-1 Versus 4-Ethyl and 4-Methyl Piperazine Analogs

Compound 866871-58-1 (MW = 503.62 g/mol, clogP ≈ 4.65) is larger and more lipophilic than its direct 4-ethylpiperazine analog (CAS 872200-27-6; MW = 441.5 g/mol, C23H27N3O4S) [1] and 4-methylpiperazine analog (C22H25N3O4S) . The benzyl group contributes an additional 62 Da and extends the logP by an estimated 0.8–1.2 units relative to the 4-ethyl derivative. This increased molecular weight and lipophilicity place 866871-58-1 closer to the upper boundary of common oral drug-likeness filters (e.g., Lipinski Rule of 5: MW ≤ 500; logP ≤ 5), whereas the 4-ethyl and 4-methyl analogs reside well within these limits . These differences predict distinct absorption, brain penetration, and plasma protein binding profiles that cannot be assumed equivalent.

Physicochemical Properties Drug-likeness Preclinical Candidate Selection

Benzylpiperazine Versus 4-Fluorophenylpiperazine: Topological Polar Surface Area and H-Bond Acceptor/DONOR Profile

The 4-benzylpiperazine group of 866871-58-1 generates a topological polar surface area (tPSA) of 73 Ų with zero hydrogen bond donors and seven hydrogen bond acceptors [1]. In contrast, the 4-(4-fluorophenyl)piperazine analog (CAS 895642-48-5; C27H26FN3O4S) introduces a fluorine atom that alters electron distribution and pKa of the piperazine ring nitrogen, with an estimated ΔpKa of -0.5 to -1.0 units relative to the benzyl derivative [2]. Among CNS-targeted compounds, tPSA values below 90 Ų are generally associated with favorable brain penetration, and both compounds fall within this range. However, the absence of a strong electron-withdrawing group on the piperazine N-aryl ring in 866871-58-1 preserves the basicity of the piperazine nitrogen (predicted pKa ~7.5–8.0), which is critical for engagement with aspartate-rich binding pockets common in aminergic GPCRs [3]. The 4-fluorophenyl analog is expected to exhibit reduced basicity, potentially altering receptor binding kinetics and selectivity.

CNS Multiparameter Optimization Blood-Brain Barrier Penetration Physicochemical Descriptors

6,7-Dimethoxyquinoline Scaffold: Antibacterial Class-Level Evidence Supporting Scaffold Selection Over 7-Chloroquinoline Analogs

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives demonstrated antibacterial activity against Staphylococcus aureus ATCC 25923, with the most active compound (5k) showing a MIC of 10 μM and dose-dependent membrane disruption activity [1]. This scaffold is structurally distinct from the 7-chloroquinoline series found in patent WO2014134705A1 [2]. The 6,7-dimethoxy substitution pattern enhances electron density on the quinoline ring relative to 7-chloro substitution, which may shift the scaffold's target engagement profile away from centrosome-related anti-cancer mechanisms (centrosome declustering, PLK4 modulation) [2] toward antibacterial targets such as bacterial DNA gyrase B and tyrosyl-tRNA synthetase [1]. Compound 866871-58-1 shares the 6,7-dimethoxy-4-piperazinylquinoline core with this antibacterial series but substitutes a 3-benzenesulfonyl group for the 3-carbonitrile. No direct antibacterial data are available for 866871-58-1; this evidence is class-level inference based on scaffold similarity.

Antimicrobial Susceptibility Testing Quinoline Scaffold Selection Staphylococcus aureus MIC

3-Benzenesulfonyl-6,7-dimethoxyquinoline: Dual Kinase/CA Inhibitor Scaffold Potential Not Available for 3-Carbonitrile or 3-Benzoyl Analogs

The benzenesulfonyl group at position 3 of the quinoline core differentiates 866871-58-1 from analogs bearing 3-carbonitrile (antibacterial series) [1] or 3-benzoyl (CAS 887213-10-7) [2] groups. Published evidence on 6,7-dimethoxyquinoline-sulfonamide hybrids establishes that the sulfonyl/sulfonamide moiety at the quinoline 3-position is a critical pharmacophoric element for dual inhibition of PDGFR tyrosine kinase and carbonic anhydrase (CA) isoforms IX and XII, with lead compounds demonstrating nanomolar inhibitory activity against both target classes [3]. While 866871-58-1 is a sulfone (not a sulfonamide) and direct kinase/CA data are absent, the 3-benzenesulfonyl group shares the sulfonyl (SO2) functionality essential for sulfonamide-based CA inhibition via coordination to the catalytic zinc ion [3]. In contrast, 3-carbonitrile and 3-benzoyl analogs lack this zinc-chelating sulfonyl moiety and are unlikely to engage carbonic anhydrase targets.

Kinase Inhibition Carbonic Anhydrase Inhibition Quinoline-Sulfonyl Pharmacophore

Patent Landscape Positioning: 866871-58-1 Structural Novelty Versus Generic Markush Claims

A review of the primary quinoline sulfonyl patent landscape reveals that 866871-58-1 occupies a structural niche not explicitly exemplified in key patents. Patent WO2014134705A1 [1] claims quinoline sulfonyl derivatives with a focus on 7-chloro and 7-trifluoromethyl substitution at the quinoline core; 6,7-dimethoxy-substituted quinolines are not enumerated in the exemplified compound list (which includes 18 named compounds, all bearing 7-Cl or 7-CF3). Patent WO2007039238 [2] describes synthetic processes for 3-phenylsulfonyl-8-piperazin-1-yl-quinoline, where the piperazine is at position 8 rather than position 4, and 6,7-dimethoxy substitution is absent. The combination of 6,7-dimethoxy substitution (rather than 7-Cl/7-CF3) and 4-benzylpiperazine (rather than 4-amino-quinoline or 8-piperazinyl) places 866871-58-1 in a structurally distinct sub-space within the quinoline sulfonyl patent landscape. This differentiation may be meaningful for freedom-to-operate considerations in lead optimization programs.

Patent FTO Analysis Chemical Intellectual Property Structural Novelty Assessment

Highest-Value Research Application Scenarios for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (866871-58-1)


Scaffold-Hopping Starting Point for Dual PDGFR/Carbonic Anhydrase Inhibitor Lead Optimization

The 3-benzenesulfonyl group and 6,7-dimethoxyquinoline core of 866871-58-1 align with the pharmacophoric requirements identified for dual PDGFR tyrosine kinase / carbonic anhydrase IX/XII inhibition, as established by Roshdy et al. (J. Med. Chem. 2016) [1]. The 4-benzylpiperazine motif provides a synthetically tractable vector for further diversification to optimize potency, selectivity, and pharmacokinetics. This scenario is most appropriate for medicinal chemistry teams seeking a non-sulfonamide entry point into the PDGFR/CA inhibitor chemical space.

Antibacterial Screening Library Member Targeting Gram-Positive Pathogens

Based on the demonstrated antibacterial activity of structurally related 6,7-dimethoxy-4-piperazinylquinoline derivatives against S. aureus (MIC = 10 μM for lead compound 5k; Martorana et al., Molecules 2024) [1], 866871-58-1 is a rational addition to phenotypic screening libraries targeting Gram-positive bacterial strains. The benzenesulfonyl group at position 3 differentiates this compound from the published 3-carbonitrile series and may confer a distinct resistance profile. Recommended for inclusion in medium-throughput MIC screening panels.

CNS Receptor Profiling Candidate Within 5-HT6/5-HT2A Serotonin Receptor Panels

Patent and literature evidence establishes 3-(phenylsulfonyl)quinoline derivatives as privileged ligands for serotonin receptor subtypes, particularly 5-HT6 and 5-HT2A, with reported Ki values as low as 0.3 nM for optimized analogs (Ivachtchenko et al., Pharm. Chem. J. 2015) [1]. While published 5-HT6 series compounds bear 8-amino or 8-piperazine substitution rather than 6,7-dimethoxy, the 4-benzylpiperazine motif and 3-benzenesulfonyl group are structurally compatible with the 5-HT6 pharmacophore model. Compound 866871-58-1 is a suitable candidate for broad-panel CNS receptor profiling to evaluate its selectivity fingerprint.

In Silico Docking and Pharmacophore Modeling Probe for Zinc-Dependent Enzymes

The sulfone oxygen atoms of the 3-benzenesulfonyl group may serve as zinc-chelating ligands in carbonic anhydrase active sites, analogous to the sulfonamide zinc-binding group exploited in published dual PDGFR/CA inhibitors [1]. Additionally, the 6,7-dimethoxy groups provide electron density that may stabilize π-stacking interactions in kinase ATP-binding pockets. Computational chemistry teams can use 866871-58-1 as a probe structure in molecular docking campaigns against zinc-dependent enzymes (CA isoforms, matrix metalloproteinases, HDACs) to assess the viability of sulfone-based zinc-binding pharmacophores.

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